molecular formula C6H11NO3 B3029602 Ac-DL-Abu-OH CAS No. 7211-57-6

Ac-DL-Abu-OH

Cat. No.: B3029602
CAS No.: 7211-57-6
M. Wt: 145.16 g/mol
InChI Key: WZVZUKROCHDMDT-UHFFFAOYSA-N
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Description

It is a synthetic compound with the molecular formula C6H11NO3 and a molecular weight of 145.16 g/mol . This compound is used in various biochemical and pharmaceutical applications due to its unique properties.

Mechanism of Action

Target of Action

The primary target of 2-(Acetylamino)butanoic acid, also known as Acetylamino-Acetic Acid, is Glycine oxidase . This enzyme is found in organisms such as Bacillus subtilis . Glycine oxidase plays a crucial role in the metabolism of amino acids, particularly glycine, which is one of the simplest and most important amino acids in the human body.

Mode of Action

It is known to interact with its target, glycine oxidase, and potentially influence its activity . The compound may catalyze the FAD-dependent oxidative deamination of various amines and D-amino acids to yield the corresponding alpha-keto acids, ammonia/amine, and hydrogen peroxide .

Biochemical Pathways

The biochemical pathways affected by 2-(Acetylamino)butanoic acid are likely related to the metabolism of amino acids, given its interaction with Glycine oxidase . It may influence the conversion of glycine into other metabolites, affecting various downstream effects.

Pharmacokinetics

It’s worth noting that the compound’s polar ionic nature may present challenges for absorption and bioavailability .

Result of Action

Given its potential role in influencing the activity of Glycine oxidase, it may impact the metabolism of glycine and other amino acids, potentially affecting cellular processes that rely on these metabolites .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(Acetylamino)butanoic acid. For instance, the compound’s stability may be affected by the presence of water, as boronic acids and their esters, which are structurally similar to 2-(Acetylamino)butanoic acid, are known to be only marginally stable in water . Furthermore, the compound’s efficacy may be influenced by factors such as pH and the presence of other substances that can interact with it .

Biochemical Analysis

Biochemical Properties

It is known that 2-(Acetylamino)butanoic acid can participate in various biochemical reactions due to its acetylamino group The acetylamino group can interact with enzymes, proteins, and other biomolecules, influencing their function and activity

Cellular Effects

It is hypothesized that 2-(Acetylamino)butanoic acid may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects are speculative and require further experimental validation.

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These mechanisms are speculative and require further experimental validation.

Dosage Effects in Animal Models

The effects of 2-(Acetylamino)butanoic acid at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently lacking .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-DL-Abu-OH typically involves the acetylation of DL-2-amino-n-butyric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The process involves the use of acetic anhydride as the acetylating agent and a suitable base to neutralize the reaction mixture .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. High-performance liquid chromatography (HPLC) is often used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Ac-DL-Abu-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted amino acids.

Scientific Research Applications

Ac-DL-Abu-OH has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-acetyl-DL-2-amino-n-butyric acid
  • 2-(Acetylamino)butanoic acid
  • H-Gly-DL-Abu-OH

Uniqueness

Ac-DL-Abu-OH is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it has a higher stability and reactivity, making it suitable for various applications in research and industry .

Properties

IUPAC Name

2-acetamidobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-3-5(6(9)10)7-4(2)8/h5H,3H2,1-2H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVZUKROCHDMDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00992835
Record name 2-[(1-Hydroxyethylidene)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00992835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7211-57-6, 34271-27-7, 7682-14-6
Record name 2-(Acetylamino)butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7211-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC203440
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203440
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC205007
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(1-Hydroxyethylidene)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00992835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (�±)-2-Acetamido-butyric acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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